Superior PSMA Enzymatic Inhibition: MIP-1095 vs. MIP-1072
MIP-1095 demonstrates a 19.2-fold higher potency in inhibiting PSMA glutamate carboxypeptidase activity compared to its closest structural analog MIP-1072. In head-to-head in vitro assays, MIP-1095 exhibited a Ki of 0.24 ± 0.14 nM, while MIP-1072 showed a Ki of 4.6 ± 1.6 nM [1].
| Evidence Dimension | PSMA enzymatic inhibition constant (Ki) |
|---|---|
| Target Compound Data | 0.24 ± 0.14 nM |
| Comparator Or Baseline | MIP-1072: 4.6 ± 1.6 nM |
| Quantified Difference | 19.2-fold lower Ki (higher potency) |
| Conditions | In vitro glutamate carboxypeptidase activity assay using recombinant human PSMA |
Why This Matters
Higher potency directly translates to lower required doses for equivalent target engagement, reducing off-target exposure and improving safety margins in both diagnostic and therapeutic applications.
- [1] Hillier, S. M., Maresca, K. P., Femia, F. J., Marquis, J. C., Foss, C. A., Nguyen, N., ... & Babich, J. W. (2009). Preclinical evaluation of novel glutamate-urea-lysine analogues that target prostate-specific membrane antigen as molecular imaging pharmaceuticals for prostate cancer. Cancer Research, 69(17), 6932-6940. View Source
